molecular formula C21H17BrFN5S B15202976 2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile CAS No. 1628264-39-0

2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile

Cat. No.: B15202976
CAS No.: 1628264-39-0
M. Wt: 470.4 g/mol
InChI Key: NHKQHDXVPCPCFY-UHFFFAOYSA-N
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Description

2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a brominated imidazo[1,2-a]pyridine, a fluorinated phenyl ring, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile typically involves multi-step organic reactions The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by bromination, alkylation, and subsequent coupling with a thiazole derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile exerts its effects is dependent on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-phenylthiazole-5-carbonitrile
  • 2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-chlorophenyl)thiazole-5-carbonitrile

Uniqueness

The presence of the fluorophenyl group and the specific arrangement of functional groups in 2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile distinguishes it from similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1628264-39-0

Molecular Formula

C21H17BrFN5S

Molecular Weight

470.4 g/mol

IUPAC Name

2-[(6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C21H17BrFN5S/c1-4-16-20(28-11-14(22)9-12(2)19(28)25-16)27(3)21-26-18(17(10-24)29-21)13-5-7-15(23)8-6-13/h5-9,11H,4H2,1-3H3

InChI Key

NHKQHDXVPCPCFY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=C(C=C(C2=N1)C)Br)N(C)C3=NC(=C(S3)C#N)C4=CC=C(C=C4)F

Origin of Product

United States

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